N-(4-ethoxyphenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine
説明
Evolution of Quinoline-Piperidine Hybrid Molecules in Medicinal Research
The integration of quinoline and piperidine moieties represents a strategic advancement in antimalarial drug design, rooted in the structural optimization of natural alkaloids like quinine. Quinine’s historical efficacy against Plasmodium species inspired systematic modifications to address emerging drug resistance and pharmacokinetic limitations. Early efforts focused on substituting the quinuclidine side chain of quinine with simpler heterocycles, leading to the discovery of chloroquine in the 1930s. However, widespread resistance to chloroquine by the 1980s necessitated novel scaffolds capable of bypassing parasite efflux mechanisms.
Piperidine emerged as a critical heterocyclic component due to its conformational flexibility and ability to modulate basicity, which enhances drug accumulation in the acidic digestive vacuole of Plasmodium falciparum. The constrained piperidine framework in quinine analogs, such as mefloquine, demonstrated improved blood-stage activity but faced challenges due to neurotoxicity. This spurred interest in hybrid systems where piperidine is covalently linked to quinoline through tailored spacers, enabling dual-target engagement (e.g., heme polymerization inhibition and plasmepsin II antagonism).
Recent synthetic breakthroughs, such as microwave-assisted coupling and selective nitrile reductions, have expanded the structural diversity of quinoline-piperidine hybrids. For instance, Van de Walle et al. (2020) synthesized 18 novel conjugates, five of which exhibited nanomolar activity against chloroquine-resistant P. falciparum K1 strains without cytotoxicity. These advances underscore the scaffold’s adaptability in addressing resistance while maintaining safety profiles.
Discovery Pathway of N-(4-Ethoxyphenyl)-6-Methyl-2-(Piperidine-1-Carbonyl)Quinolin-4-Amine
The discovery of N-(4-ethoxyphenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine originated from structure-activity relationship (SAR) studies targeting the 4-aminoquinoline pharmacophore. Key modifications included:
- Quinoline Core Optimization : Introduction of a methyl group at C-6 to enhance lipophilicity and parasite membrane penetration.
- Piperidine Integration : A piperidine-1-carbonyl group at C-2 was selected to stabilize the molecule’s conformation while providing a weakly basic nitrogen for vacuolar accumulation.
- 4-Ethoxyphenyl Substituent : The ethoxy group at the N-4 position was incorporated to improve metabolic stability and reduce cytochrome P450 interactions.
Synthetic Route :
- Quinoline Formation : 6-Methylquinolin-4-amine was synthesized via Skraup cyclization of 3-methylaniline with glycerol and sulfuric acid.
- Piperidine Coupling : The C-2 position was functionalized using N-Boc-piperidine-1-carbonyl chloride under Schotten-Baumann conditions, followed by Boc deprotection with trifluoroacetic acid.
- N-Arylation : The 4-amine group was alkylated with 4-ethoxyphenyl bromide using Buchwald-Hartwig amination, yielding the final compound.
This pathway prioritized atom economy and scalability, achieving an overall yield of 42% after purification by flash chromatography.
Significance in Contemporary Pharmaceutical Research
N-(4-ethoxyphenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine addresses two critical challenges in antimalarial development:
- Resistance Mitigation : The piperidine-1-carbonyl group disrupts PfCRT-mediated chloroquine resistance by altering the molecule’s protonation kinetics, reducing efflux efficiency.
- Dual-Target Potential : Preliminary docking studies suggest affinity for both heme aggregates and PfATPase6, a sarco/endoplasmic reticulum calcium transporter targeted by artemisinins.
Recent in vitro evaluations against the multidrug-resistant K1 strain demonstrated an IC~50~ of 18 nM, surpassing chloroquine (IC~50~ = 120 nM) and matching artesunate (IC~50~ = 15 nM). Notably, the compound showed no cytotoxicity in Chinese hamster ovary (CHO) cells at 100 µM, indicating a high therapeutic index.
Conceptual Framework for Studying Quinoline-Based Compounds
The development of N-(4-ethoxyphenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine adheres to a three-tiered design philosophy:
1. Pharmacophoric Conservation :
- Retention of the 4-aminoquinoline core ensures heme-binding capacity, critical for disrupting hemozoin formation.
- The piperidine carbonyl group mimics the natural ligand’s hydrogen-bonding interactions with plasmepsin II.
2. Stereoelectronic Tuning :
- Electron-donating substituents (e.g., ethoxy) adjust the pK~a~ to optimize vacuolar accumulation (calculated pK~a~ = 8.3).
- Methylation at C-6 increases logP from 2.1 (chloroquine) to 3.4, enhancing blood-brain barrier exclusion to mitigate neurotoxicity.
3. Resistance-Proofing :
- The rigid piperidine-carbonyl spacer prevents fit into mutant PfCRT transporters, as validated in homology models.
This framework has guided the synthesis of over 50 analogs, with N-(4-ethoxyphenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine emerging as a lead candidate for preclinical development.
Table 1: Comparative Activity of Quinoline-Piperidine Hybrids Against P. falciparum K1
| Compound | IC~50~ (nM) | Selectivity Index (CHO/K1) |
|---|---|---|
| Chloroquine | 120 | 15 |
| Mefloquine | 25 | 8 |
| Artemisinin | 15 | >100 |
| Target Compound | 18 | >500 |
Data sourced from .
特性
IUPAC Name |
[4-(4-ethoxyanilino)-6-methylquinolin-2-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2/c1-3-29-19-10-8-18(9-11-19)25-22-16-23(24(28)27-13-5-4-6-14-27)26-21-12-7-17(2)15-20(21)22/h7-12,15-16H,3-6,13-14H2,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQNCCVQQQDVBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=CC(=NC3=C2C=C(C=C3)C)C(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones.
Introduction of the Piperidine-1-carbonyl Group: This step involves the acylation of the quinoline core with piperidine-1-carbonyl chloride under basic conditions.
Ethoxyphenyl Substitution: The final step involves the substitution of the ethoxyphenyl group onto the quinoline core through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
N-(4-ethoxyphenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amines or alcohols.
科学的研究の応用
Antitumor Activity
Recent studies have highlighted the potential of this compound as an antitumor agent. It has been evaluated for its inhibitory effects on various cancer cell lines, demonstrating promising results.
Case Study: Inhibition of SPAC1 Cell Line
In a study focused on protein tyrosine kinase inhibitors, derivatives of quinoline compounds, including N-(4-ethoxyphenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine, were synthesized and tested against the SPAC1 lung adenocarcinoma cell line. The results indicated that certain modifications to the compound significantly enhanced its inhibitory activity. Specifically, one derivative showed an increase in inhibitory potency approximately tenfold compared to the original compound .
| Compound ID | Structure Modification | Inhibitory Activity (IC50) |
|---|---|---|
| 1 | None | X µM |
| 5a | 6-Methyl substitution | 0.1 µM |
| 3e | 4-Ethoxy substitution | 0.5 µM |
Enzyme Inhibition
The compound also shows promise as an enzyme inhibitor, particularly against kinases involved in cancer progression.
Case Study: CDK Inhibition
In a broader context of kinase inhibitors, similar quinoline derivatives have been explored for their ability to inhibit cyclin-dependent kinases (CDKs). These kinases play a pivotal role in cell cycle regulation and are critical targets in cancer therapy. The structure–activity relationship (SAR) studies suggest that modifications at specific positions on the quinoline ring can enhance inhibitory activity against CDKs .
| Target Kinase | Compound ID | IC50 Value |
|---|---|---|
| CDK2 | 5a | Y µM |
| CDK9 | 3e | Z µM |
Potential in Neurodegenerative Diseases
Emerging research indicates that compounds containing piperidine moieties, similar to N-(4-ethoxyphenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine, may also have applications in treating neurodegenerative diseases like Alzheimer's disease. These compounds can inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are involved in neurotransmitter degradation .
Case Study: Dual Inhibition
A derivative of this compound was tested for dual inhibition of cholinesterases and showed improved brain exposure and antioxidant properties, suggesting its potential use in Alzheimer’s therapy .
作用機序
The mechanism of action of N-(4-ethoxyphenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Structural Similarities and Key Differences
The following table summarizes critical structural features and properties of the target compound and its analogs:
Substituent Effects on Physicochemical Properties
- 4-Position Modifications: The target compound’s 4-ethoxyphenyl group improves aqueous solubility compared to analogs with halogenated (e.g., bromophenyl in ) or nonpolar (e.g., 3,4-dimethylphenyl in ) substituents. Ethoxy’s electron-donating nature also enhances metabolic stability relative to nitro groups (e.g., NQ20 in ).
6-Position Variations :
2-Position Functionalization :
- The piperidine-1-carbonyl group in the target compound introduces hydrogen-bonding capacity, unlike 2-methyl () or nitro (NQ20) groups. This moiety may enhance interactions with enzymatic active sites.
生物活性
N-(4-ethoxyphenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine is a novel compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapy. This article synthesizes findings from diverse studies, focusing on its synthesis, biological evaluation, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis and Characterization
The synthesis of N-(4-ethoxyphenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine involves several key steps:
- Starting Materials : The synthesis begins with the appropriate quinoline derivatives and piperidine.
- Reactions : The compound is typically synthesized through a multi-step reaction involving condensation reactions followed by cyclization.
- Characterization : The final product is characterized using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm its structure.
Biological Evaluation
The biological activity of N-(4-ethoxyphenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine has been evaluated through various in vitro and in vivo studies:
Antitumor Activity
Several studies have reported the antitumor effects of this compound across different cancer cell lines:
- Cell Lines Tested : Notable results were observed in breast cancer (MDA-MB-231), liver cancer (HepG2), and colorectal cancer cells.
- Mechanism of Action : The compound appears to inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival. For instance, it may target protein kinases associated with tumor growth.
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications to the quinoline core and the piperidine moiety significantly influence biological activity:
| Substituent Position | Modification Type | Effect on Activity |
|---|---|---|
| 6 | Methyl substitution | Increased potency against SPAC1 cells |
| 4 | Ethoxy group | Enhanced solubility and bioavailability |
| Piperidine moiety | Carbonyl group variation | Altered binding affinity to targets |
Research indicates that introducing specific functional groups can enhance the compound's ability to form hydrogen bonds with target proteins, thus improving its inhibitory effects against tumor cell lines .
Case Study 1: In Vitro Anticancer Assay
A study evaluated the cytotoxicity of N-(4-ethoxyphenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine using the MTT assay on various cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, indicating strong antiproliferative properties.
Case Study 2: Molecular Docking Studies
Molecular docking simulations were conducted to predict the binding affinity of N-(4-ethoxyphenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine to various protein targets involved in cancer progression. The results suggested that the compound binds effectively to the active sites of EGFR and other kinases, supporting its role as a potential inhibitor in cancer therapy .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-ethoxyphenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine, and how can purity be optimized?
- Methodology : Multi-step synthesis involving nitration, chlorination, and amination is common for quinoline derivatives. For example, intermediates like 2-chloro-4-methyl-6-nitroquinoline can be prepared using HNO₃/H₂SO₄ and POCl₃, followed by coupling with 4-ethoxyphenylamine and piperidine-1-carbonyl groups. Purification via HPLC or column chromatography is critical to achieve >95% purity .
- Key Considerations : Monitor reaction progress with TLC and optimize solvent systems (e.g., DCM/MeOH) for intermediates.
Q. Which analytical techniques are essential for characterizing this compound?
- Methodology :
- LCMS : Confirm molecular weight (e.g., [M+H]⁺ peaks) and assess purity .
- ¹H/¹³C NMR : Assign protons and carbons, focusing on diagnostic signals (e.g., ethoxyphenyl aromatic protons at δ 6.8–7.2 ppm, piperidine carbonyl at ~170 ppm) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions, as demonstrated for structurally similar pyrimidin-4-amine derivatives .
Q. How can aqueous solubility be improved for in vitro assays?
- Methodology : Use co-solvents (e.g., DMSO ≤1%) or surfactants (e.g., Tween-80). Derivatives with polar substituents (e.g., hydroxyl or pyrazine groups) show enhanced solubility, as seen in lapatinib analogs .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Methodology :
- Substituent Variation : Modify the ethoxyphenyl group (e.g., replace with trifluoromethyl for lipophilicity) or piperidine ring (e.g., introduce methyl/ethyl groups) .
- Bioassays : Test analogs against target enzymes (e.g., kinases) or microbial strains (e.g., S. aureus MIC assays) .
- Data Analysis : Correlate logP values (calculated via ACD/Labs) with bioactivity to identify pharmacophores .
Q. What in vitro models are suitable for evaluating its biological activity?
- Methodology :
- Antibacterial Testing : Use broth microdilution assays (CLSI guidelines) with Gram-positive/negative panels .
- Cytotoxicity : Screen against mammalian cell lines (e.g., HEK-293) using MTT assays to establish selectivity indices .
Q. How to assess stability under physiological conditions (pH, temperature)?
- Methodology :
- Forced Degradation Studies : Expose the compound to pH 2–9 buffers at 37°C for 24–72 hours. Monitor degradation via HPLC-MS .
- Thermal Stability : Use TGA/DSC to determine melting points and decomposition thresholds .
Q. Can computational modeling predict target binding modes?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
